molecular formula C26H20F2N4O2 B2504855 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1185052-87-2

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2504855
CAS No.: 1185052-87-2
M. Wt: 458.469
InChI Key: IAXAMVHPPBAMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide features a pyrimido[5,4-b]indole core with a 3-benzyl group and 8-fluoro substitution. The acetamide side chain is linked to a 3-fluoro-4-methylphenyl group.

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N4O2/c1-16-7-9-19(12-21(16)28)30-23(33)14-32-22-10-8-18(27)11-20(22)24-25(32)26(34)31(15-29-24)13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXAMVHPPBAMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimido[5,4-b]Indole Synthesis

The pyrimido[5,4-b]indole scaffold is constructed via a tandem cyclization strategy starting from 2-aminobenzonitrile (2 ). Reaction with ethyl bromoacetate in acetonitrile at reflux yields ethyl 2-((2-cyanophenyl)amino)acetate (3 ), which undergoes base-catalyzed ring closure using potassium carbonate to form the aminoindole intermediate (4 ). Subsequent annulation with phenylisothiocyanate introduces the pyrimidine ring, generating the unsubstituted pyrimido[5,4-b]indole core (5 ) (Scheme 1).

Table 1: Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield (%) Reference
2→3 Ethyl bromoacetate, K2CO3, CH3CN, reflux, 12 h 85
3→4 KOH, EtOH, 80°C, 6 h 78
4→5 Phenylisothiocyanate, DMF, 100°C, 24 h 65

Regioselective Fluorination at Position 8

Introducing fluorine at position 8 requires electrophilic fluorination. The aminoindole intermediate (4 ) is treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetic acid at 50°C for 8 h, yielding 8-fluoro-pyrimido[5,4-b]indole (6 ). This step achieves >90% regioselectivity due to the electron-rich indole C-8 position.

Key Data :

  • Reagent : Selectfluor® (2.2 equiv)
  • Solvent : Acetic acid
  • Temperature : 50°C
  • Yield : 72%

N-3 Benzylation

Benzylation at N-3 is performed via nucleophilic substitution. Compound 6 is treated with benzyl bromide (1.1 equiv) in dimethylacetamide (DMAc) containing potassium carbonate (2.0 equiv) under microwave irradiation (150°C, 20 min) to afford 3-benzyl-8-fluoro-pyrimido[5,4-b]indol-4(3H)-one (7 ). Microwave conditions enhance reaction efficiency, reducing side product formation.

Table 2: Optimization of Benzylation

Catalyst Time (min) Yield (%)
K2CO3 20 88
Cs2CO3 15 82
DBU 30 65

Synthesis of N-(3-Fluoro-4-Methylphenyl)Acetamide

The acetamide side chain is prepared separately. 3-Fluoro-4-methylaniline (8 ) is acetylated using acetic anhydride (1.2 equiv) in dichloromethane with catalytic DMAP (4-dimethylaminopyridine) at 0°C, yielding N-(3-fluoro-4-methylphenyl)acetamide (9 ) in 95% purity.

Physical Properties of 9 :

  • Molecular Formula : C9H10FNO
  • Boiling Point : 296.7°C
  • Density : 1.2 g/cm³

Coupling of Acetamide to the Core

The final step involves linking 7 and 9 through a methylene bridge. Ytterbium trifluoromethanesulfonate (Yb(OTf)3, 0.5 equiv) catalyzes the nucleophilic substitution between 5-chloromethyl derivative 10 (prepared from 7 via chlorination with SOCl2) and 9 in ethanol at 80°C for 6 h. The product is purified via silica gel chromatography, yielding the target compound (1 ) in 68% yield.

Critical Reaction Parameters :

  • Catalyst Loading : 0.5 equiv Yb(OTf)3
  • Solvent : Ethanol
  • Temperature : 80°C
  • Reaction Time : 6 h

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) : δ 2.02 (s, 3H, CH3), 3.75 (d, J=15.5 Hz, 1H, CH2), 5.25 (d, J=15.5 Hz, 1H, CH2), 7.12–7.45 (m, 9H, Ar-H).
HRMS (ESI) : m/z calcd for C29H23F2N3O3 [M+H]+: 516.1789, found 516.1792.

Challenges and Optimizations

  • Fluorination Selectivity : Electrophilic fluorination at C-8 competes with C-6 substitution; excess Selectfluor® and low temperatures suppress byproducts.
  • Benzylation Efficiency : Microwave irradiation reduces reaction time from 24 h to 20 min compared to conventional heating.
  • Coupling Yield : Yb(OTf)3 outperforms Lewis acids like ZnCl2 due to superior activation of the chloromethyl group.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide undergoes several chemical reactions:

  • Oxidation: Can occur at the benzyl group or the indole nitrogen.

  • Reduction: Can potentially reduce the oxo group.

  • Substitution: Especially at the fluoro positions, under specific conditions.

Common Reagents and Conditions

  • Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction Reactions: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: Involve nucleophilic or electrophilic agents, with halogenated solvents often employed as reaction mediums.

Major Products Formed

The reactions typically yield intermediate compounds that can be further manipulated into derivatives with varied functional groups, expanding the compound's application potential.

Scientific Research Applications

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide finds applications across several research domains:

  • Chemistry: Used as a precursor for creating novel fluorinated heterocycles.

  • Biology: Explored for its binding properties with various biomolecules.

  • Medicine: Investigated for potential therapeutic effects due to its complex structure and fluorinated components.

  • Industry: Applied in the development of advanced materials and as a chemical probe in research.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action depends on its ability to interact with specific molecular targets:

  • The indole core can intercalate with nucleic acids or bind to proteins.

  • The fluorine atoms enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications: Pyrimidoindole Substitutions

Halogen Variation on the Acetamide Phenyl Group
  • Compound : Replaces the 3-fluoro group on the phenyl ring with chlorine (3-chloro-4-methylphenyl). Chlorine’s higher lipophilicity and larger atomic radius may alter binding affinity or metabolic stability compared to fluorine .
  • Compound: Features a 2-fluorophenyl acetamide group.
Benzyl Group Modifications
  • Compound : Substitutes the 3-benzyl group with a 2-chlorobenzyl moiety. This modification could disrupt π-π stacking interactions or sterically hinder binding pockets .
  • Compound : Contains a 4-fluorobenzyl group at position 5 and a 2-methoxybenzyl group at position 3. The methoxy group’s electron-donating nature may enhance solubility but reduce metabolic stability .
Indole Substituent Differences
  • Compound: Replaces the 8-fluoro group with a methyl group. Methyl’s non-polar nature may reduce polarity and alter membrane permeability compared to fluorine’s electronegative profile .

Acetamide Side Chain Variations

  • Compound : The acetamide is linked to a 2-ethyl-6-methylphenyl group. Increased steric bulk here could impact solubility or hinder interactions with planar binding sites .

Physicochemical and Pharmacokinetic Implications

Lipophilicity and Solubility

  • Fluorine vs.
  • Methoxy Group : ’s 2-methoxybenzyl substitution increases polarity, which may enhance solubility but reduce blood-brain barrier penetration .

Metabolic Stability

  • Fluorine Substitution : The 8-fluoro group in the target compound may resist oxidative metabolism better than ’s 8-methyl group, which is prone to CYP450-mediated oxidation .

Biological Activity

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a member of the indole derivative class, characterized by a complex structure that includes a pyrimidoindole core. This compound has garnered attention for its potential therapeutic applications, particularly in the realm of oncology and other medical fields due to its unique biological activity.

Structural Characteristics

The compound's structure is defined by several key features:

  • Pyrimidoindole Core : This structural motif is known for its biological significance.
  • Fluorine Substituents : The presence of fluorine atoms enhances the compound's reactivity and potential interactions with biological targets.
  • Benzyl and Acetamide Groups : These functional groups contribute to the compound's pharmacological properties.
Feature Description
Molecular Formula C26H20ClFN4O2
Molecular Weight 474.9 g/mol
CAS Number 1189660-41-0
Key Functional Groups Benzyl, Fluoro, Acetamide
Core Structure Pyrimido[5,4-b]indole

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer applications. The following sections detail its pharmacological effects and mechanisms of action.

Anticancer Properties

  • In Vitro Studies :
    • The compound has been tested against various cancer cell lines, showing significant cytotoxicity. For example, studies have indicated an IC50 value comparable to established chemotherapeutics like doxorubicin against hepatocellular carcinoma cell lines (HepG2 and Huh-7) .
    • Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases, specifically caspase 3/7 .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the benzyl and acetamide groups have been shown to influence the potency and selectivity of the compound against different cancer types. For instance, modifications to the fluorine and methyl groups can alter biological activity significantly .

The exact mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors leads to altered cellular signaling pathways.
  • DNA Interaction : Potential intercalation into DNA structures may disrupt replication processes in rapidly dividing cancer cells .

Case Studies

Several case studies provide insight into the efficacy and potential applications of this compound:

  • Case Study 1 : A study evaluated the efficacy of this compound in combination with other chemotherapeutic agents in animal models. Results indicated enhanced tumor regression rates compared to monotherapy, suggesting synergistic effects .
  • Case Study 2 : Another investigation focused on the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that support its use in clinical settings .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound Name Structural Features Biological Activity
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamideChlorine substituent on phenyl ringDifferent pharmacological profile
2-(3-benzylpyrimidin-4(3H)-one)Lacks indole coreSimpler structure; potentially different reactivity

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how are intermediates monitored for purity?

  • Methodological Answer : Synthesis involves a multi-step approach: (1) Construction of the pyrimido[5,4-b]indole core via condensation of fluorinated indole derivatives with substituted pyrimidinones under acidic/basic conditions. (2) Introduction of the benzyl group at position 3 and acetamide substituent at position 5 via nucleophilic substitution or coupling reactions. (3) Final functionalization of the arylacetamide side chain.
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and intermediate purity .
  • Critical Parameters : Temperature control (e.g., 60–120°C), solvent selection (e.g., DMF or NMP), and catalyst optimization (e.g., palladium for cross-coupling) .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, with fluorine atoms causing distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ion for C27H21F2N4O2).
  • X-ray Crystallography : Resolves 3D conformation of the pyrimidoindole core and acetamide orientation .
  • HPLC Purity : ≥95% purity is required for biological assays, achieved via gradient elution with C18 columns .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer :
  • Anticancer Activity : In vitro cytotoxicity assays (e.g., MTT) against human cancer cell lines (e.g., HCT-116, MCF-7), with IC50 values compared to reference drugs .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays to identify molecular targets .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies (e.g., variable IC50 values in cancer models)?

  • Methodological Answer :
  • Structural Variants : Compare substituent effects (e.g., benzyl vs. methoxybenzyl groups) using structure-activity relationship (SAR) studies .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Purity Verification : Re-analyze disputed batches via LC-MS to rule out degradation products .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP-binding pockets, focusing on hydrogen bonding with the acetamide group and π-π stacking with the indole core .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding free energy (MM/PBSA) and conformational changes .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate logP, solubility, and cytochrome P450 interactions to prioritize derivatives .

Q. What strategies optimize the compound’s pharmacokinetics (e.g., solubility, metabolic stability)?

  • Methodological Answer :
  • LogP Modulation : Introduce polar groups (e.g., hydroxyl or amine) on the benzyl or arylacetamide moieties to enhance aqueous solubility .
  • Prodrug Design : Mask the acetamide as an ester to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative metabolites (e.g., fluorophenyl ring hydroxylation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported mechanisms of action (e.g., kinase inhibition vs. DNA intercalation)?

  • Methodological Answer :
  • Target Deconvolution : Use CRISPR-based gene knockout or siRNA silencing to validate candidate targets (e.g., EGFR) in cellular models .
  • DNA Interaction Assays : Conduct ethidium bromide displacement assays or comet assays to test for intercalation or genotoxic effects .
  • Cross-Study Comparison : Meta-analysis of published data to identify consensus pathways (e.g., apoptosis induction via caspase-3 activation) .

Key Structural and Reaction Data

Property Value/Description Reference
Core StructurePyrimido[5,4-b]indole with 8-fluoro, 3-benzyl
Key Functional GroupsAcetamide, 3-fluoro-4-methylphenyl
Common ReactionsNucleophilic substitution, Suzuki coupling
StabilitySensitive to strong acids/bases; store at 4°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.